5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Description
Chemical Structure and Properties 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine (CAS: 1956322-63-6) is a heterocyclic compound with a molecular formula C₁₁H₈FN₅ and molecular weight 229.21 g/mol. Its core structure consists of a triazolo[1,5-a]pyrazine ring fused with a 3-fluorophenyl substituent at position 5 and an amine group at position 2 .
Structure
3D Structure
Properties
IUPAC Name |
5-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5/c12-8-3-1-2-7(4-8)9-5-14-6-10-15-11(13)16-17(9)10/h1-6H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJJCWTUCKXECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multi-step organic synthesisThe reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it disrupts bacterial cell wall synthesis or protein function. As an anticancer agent, it inhibits the activity of c-Met and VEGFR-2 kinases, leading to reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the triazolopyrazine/triazolopyrimidine family, which is widely explored for medicinal and agrochemical applications. Below is a detailed comparison with analogs based on substituents, synthesis, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Differences and Trends
Substituent Effects on Bioactivity The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs like 6-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine . Fluorine’s electron-withdrawing nature could influence binding affinity in kinase or receptor targets, though direct evidence is lacking. Halogenation: Chlorine or bromine substitution (e.g., 8-chloro or 6-bromo analogs) often improves lipophilicity and target engagement, as seen in related triazolopyrimidines .
However, Suzuki coupling is a common method for attaching aryl groups to triazolopyrazine cores, as demonstrated in the synthesis of Compound 3 (a triazolopyrimidine with a difluoromethylpyridinyl group) . In contrast, N-substituted triazolopyrimidines (e.g., anti-tubercular agents in ) are synthesized via nucleophilic substitution using chlorinated intermediates and amines .
Biological Activity Anti-infective Potential: While the target compound’s activity is undocumented, analogs like N-phenethyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine show anti-tubercular activity, suggesting the scaffold’s versatility . Mediator Release Inhibition: Triazolo[1,5-c]pyrimidines with 3-(trifluoromethyl)phenyl groups exhibit nanomolar potency in histamine release assays, highlighting the importance of electron-deficient aryl substituents .
Research Findings and Implications
- Structural Simplification: notes that simplified pyrazolo[1,5-a]pyrimidines retain bioactivity, suggesting that the triazolopyrazine core could be optimized for drug-likeness .
Biological Activity
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolo-pyrazine derivatives. This compound has garnered attention for its potential biological activities, which are linked to its unique structural features and interactions with various biological targets.
The compound features a triazole ring fused to a pyrazine structure, with a 3-fluorophenyl group that enhances its lipophilicity and pharmacokinetic properties. The molecular formula of this compound is , and it has a molecular weight of 219.20 g/mol. The presence of the fluorine atom is significant as it can influence the compound's binding affinity and metabolic stability.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds within the triazolo-pyrazine family can inhibit cancer cell proliferation. For instance, derivatives have shown activity against c-Met kinases, which are implicated in various cancers. The specific compound under discussion has been noted for its potential in modulating these pathways .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) studies indicate that modifications in the triazole and pyrazine rings can enhance COX-2 inhibition, which is crucial for developing anti-inflammatory agents .
Synthesis Methods
Several synthetic routes have been explored for producing this compound:
- Cyclization Reactions : These involve the reaction of appropriate precursors under acidic or basic conditions to form the triazole and pyrazine rings.
- Substitution Reactions : The introduction of the 3-fluorophenyl group can be achieved through electrophilic aromatic substitution methods .
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of similar triazolo-pyrazine derivatives reported IC50 values in the nanomolar range against various cancer cell lines. These compounds were effective in inhibiting cell growth by inducing apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory activity of related compounds revealed that they significantly reduced inflammation markers in animal models. The compounds were tested using carrageenan-induced paw edema models, showing a dose-dependent reduction in swelling .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(1-benzylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | Structure | Contains a benzyl group enhancing lipophilicity. |
| 5-(3-phenylphenyl)-n-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | Structure | Exhibits improved receptor selectivity due to additional phenyl groups. |
| 5-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | Structure | Sulfur substitution may enhance biological activity through unique interactions. |
Q & A
Q. What are the common synthetic routes for preparing 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine, and what are the critical reaction conditions to optimize yield?
The synthesis typically involves multi-step reactions, starting with the cyclization of precursors to form the triazolopyrazine core. For example, fluorophenyl substituents can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A key step in analogous compounds involves reacting halogenated intermediates (e.g., 5-chloro derivatives) with 3-fluorophenylboronic acid under palladium catalysis . Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yields. Purification by column chromatography or recrystallization (e.g., from methanol) is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, MS) and crystallography confirm the structure of this compound?
- ¹H/¹³C NMR : The 3-fluorophenyl group produces distinct aromatic splitting patterns (e.g., meta-fluorine coupling in the range of δ 7.0–7.5 ppm). The triazolopyrazine core shows characteristic signals for NH₂ (~5–6 ppm) and fused ring protons .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine presence .
- X-ray Crystallography : Resolves planar geometry of the triazolopyrazine ring and verifies substituent positions. For example, derivatives with similar structures exhibit bond angles of ~120° within the heterocyclic core .
Advanced Research Questions
Q. What strategies are effective for introducing the 3-fluorophenyl substituent onto the triazolopyrazine core, and how does this substitution influence electronic properties?
The 3-fluorophenyl group is often introduced via cross-coupling (e.g., Suzuki reaction) using a halogenated triazolopyrazine precursor. Fluorine’s electron-withdrawing nature increases the core’s electrophilicity, which can enhance binding to target proteins or enzymes. Computational studies (e.g., DFT) on analogous compounds show that fluorine substitution reduces electron density in the aromatic system, potentially improving π-π stacking interactions in biological systems .
Q. How do structural modifications at the 5-position of the triazolopyrazine scaffold affect binding affinity to target enzymes or receptors?
Modifications at the 5-position (e.g., alkyl, aryl, or heteroaryl groups) can alter steric and electronic interactions. For example:
- Bulky substituents (e.g., trifluoromethyl) may improve selectivity by occupying hydrophobic pockets in enzyme active sites .
- Electron-deficient groups (e.g., nitro) enhance hydrogen-bonding interactions, as seen in adenosine A2A receptor antagonists .
- Comparative binding assays (e.g., SPR or radioligand displacement) are recommended to quantify affinity changes .
Q. What are the common challenges in interpreting conflicting biological activity data for triazolopyrazine derivatives, and how can they be resolved?
Discrepancies may arise from:
- Purity Issues : Impurities in synthesized compounds (e.g., unreacted intermediates) can skew results. Use HPLC or LC-MS to verify purity ≥95% .
- Solubility Limitations : Poor aqueous solubility may reduce in vitro activity. Optimize formulation using co-solvents (e.g., DMSO) or prodrug strategies .
- Off-Target Effects : Screen against related receptors/enzymes (e.g., DPP-IV vs. DPP-8/9) to assess selectivity .
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound derivatives?
- In Vitro :
- Enzyme inhibition assays (e.g., fluorescence-based DPP-IV activity tests) .
- Cell-based models (e.g., cancer cell lines for antiproliferative studies) .
- In Vivo :
- Rodent models of metabolic diseases (e.g., Zucker diabetic fatty rats for DPP-IV inhibitors) .
- Pharmacokinetic studies to assess oral bioavailability and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
